molecular formula C41H65NaO16S B12370160 sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate

sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate

Cat. No.: B12370160
M. Wt: 869.0 g/mol
InChI Key: LECDMYXHQOSNSP-SBERHJGXSA-M
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Description

The compound sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[108002,905,9013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate is a complex organic molecule with significant biochemical and pharmacological properties This compound is characterized by its intricate structure, which includes multiple hydroxyl groups, a sulfate ester, and a pentacyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate involves multiple steps, including the protection and deprotection of hydroxyl groups, esterification, and cyclization reactions. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using silyl or benzyl protecting groups to prevent unwanted reactions.

    Esterification: The sulfate ester is introduced using sulfur trioxide-pyridine complex or chlorosulfonic acid.

    Cyclization: The pentacyclic core is formed through intramolecular cyclization reactions, often catalyzed by Lewis acids such as boron trifluoride etherate.

    Deprotection: The protecting groups are removed under mild acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using reagents such as chromium trioxide or potassium permanganate.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or pyridinium chlorochromate.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines, thiols, ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a model molecule to study complex organic reactions and mechanisms. Its intricate structure makes it an excellent candidate for exploring stereochemistry and regioselectivity in organic synthesis.

Biology

In biology, the compound is investigated for its potential as a biochemical probe. It can be used to study enzyme-substrate interactions, cellular uptake mechanisms, and metabolic pathways.

Medicine

In medicine, the compound shows promise as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry

In industry, the compound is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules. Its sulfate ester group makes it useful in the formulation of surfactants and detergents.

Mechanism of Action

The compound exerts its effects through multiple mechanisms, including:

    Molecular Targets: It interacts with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as the MAPK/ERK pathway, and metabolic pathways, such as glycolysis and the citric acid cycle.

Comparison with Similar Compounds

Similar Compounds

  • Sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] phosphate
  • Sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] nitrate

Uniqueness

The uniqueness of sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate lies in its specific structural features, such as the pentacyclic core and the sulfate ester group. These features confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C41H65NaO16S

Molecular Weight

869.0 g/mol

IUPAC Name

sodium;[(3R,4R,5R,6S)-6-[[(1S,2S,5R,6S,10S,13S,18R)-5,10-dihydroxy-2,6,13,17,17-pentamethyl-6-(4-methylpentyl)-8-oxo-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-11-en-16-yl]oxy]-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] sulfate

InChI

InChI=1S/C41H66O16S.Na/c1-20(2)10-9-14-39(8)40(48)17-16-38(7)22-11-12-25-36(4,5)27(13-15-37(25,6)23(22)18-26(42)41(38,40)35(47)56-39)54-34-32(29(44)24(19-52-34)57-58(49,50)51)55-33-31(46)30(45)28(43)21(3)53-33;/h18,20-22,24-34,42-46,48H,9-17,19H2,1-8H3,(H,49,50,51);/q;+1/p-1/t21-,22-,24-,25+,26+,27?,28-,29+,30+,31-,32-,33+,34+,37-,38+,39+,40+,41?;/m1./s1

InChI Key

LECDMYXHQOSNSP-SBERHJGXSA-M

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC3CC[C@]4([C@H](C3(C)C)CC[C@@H]5C4=C[C@@H](C67[C@]5(CC[C@@]6([C@](OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O.[Na+]

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5C4=CC(C67C5(CCC6(C(OC7=O)(C)CCCC(C)C)O)C)O)C)OS(=O)(=O)[O-])O)O)O)O.[Na+]

Origin of Product

United States

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